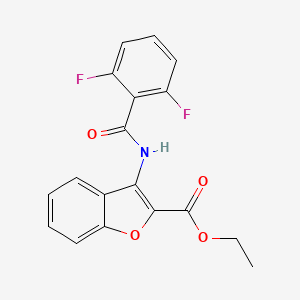

3-(2,6-二氟苯甲酰氨基)苯并呋喃-2-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-(2,6-difluorobenzamido)benzofuran-2-carboxylate is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, the Diels–Alder reactions involving ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate are explored, which are useful for synthesizing trifluoromethyl-containing aromatic compounds, including derivatives of 3-aminobenzoic acid . These reactions and the resulting compounds are of interest due to their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds involves Diels–Alder reactions, which are a cornerstone in the construction of complex organic molecules. The papers describe the reactions of ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate with various dienophiles, leading to the formation of intermediate oxabicyclo[2.2.2]octenones, alkoxycyclohexadienes, or aromatic products . The presence of the trifluoromethyl group is noted to influence the regioselectivity of the initial cycloaddition, which is a critical aspect of the synthesis process .

Molecular Structure Analysis

While the exact molecular structure of Ethyl 3-(2,6-difluorobenzamido)benzofuran-2-carboxylate is not discussed, the related compounds exhibit interesting structural features. For example, the crystal structure of ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate is stabilized by aromatic π–π interactions and non-classical hydrogen bonds . These interactions are significant as they can affect the physical properties and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of similar compounds is highlighted in the papers. For instance, ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates undergo reactions with secondary amines to yield different products depending on the nature of the amine . These reactions demonstrate the versatility of furan-containing compounds in organic synthesis and their potential to form a variety of chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-(2,6-difluorobenzamido)benzofuran-2-carboxylate are not directly reported in the papers. However, the properties of structurally related compounds can provide some insights. For example, the crystal structure and intermolecular interactions can influence the melting point, solubility, and stability of the compound . The presence of electron-withdrawing groups like trifluoromethyl can affect the acidity and electronic properties of the molecule, which in turn can influence its reactivity and potential applications .

科学研究应用

合成和化学性质

- 通过一锅反应合成了新型的含亚甲二氧基的2-(苯并呋喃-2-基)-喹啉-3-羧酸衍生物,展示了该化合物在创建药理学相关结构方面的多功能性 (Gao 等,2011)。

- 一项关于在乙醇中微波辐射下高效合成多官能化6,7-二氢苯并呋喃-4(5H)-酮的研究说明了该化合物在快速且环保的合成工艺中的潜力 (Ma 等,2014)。

催化和反应机理

- 铂催化的未活化烯烃与羧酰胺的分子间氢胺化,包括苯甲酰胺的反应,证明了该化合物在催化过程中可用于高产合成 (Wang & Widenhoefer, 2004)。

生物和医学应用

- 新型吡啶并[2,3-d]嘧啶、黄嘌呤和鲁马嗪衍生物(包括5-芳基吡啶并嘧啶-6-甲酸乙酯)的合成和抗肿瘤活性的评估,突出了该化合物在开发化疗药物中的潜力 (El-Kalyoubi & Agili, 2020)。

- 已经合成了一些新的苯并呋喃衍生物,并测试了它们的体外抗 HIV-1 和 HIV-2 活性,证明了该化合物与抗病毒研究的相关性 (Mubarak 等,2007)。

材料科学和有机化学

- 通过3-苯甲酰氨基-2-氧代-6-(三氟甲基)-2H-吡喃-5-甲酸乙酯的 Diels-Alder 反应合成含三氟甲基的多取代芳香族化合物,强调了该化合物在创建具有特定电子特性的材料中的作用 (Kondratov 等,2015)。

未来方向

Benzofuran compounds, including Ethyl 3-(2,6-difluorobenzamido)benzofuran-2-carboxylate, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on exploring the biological activities of Ethyl 3-(2,6-difluorobenzamido)benzofuran-2-carboxylate and its potential applications in medicine.

属性

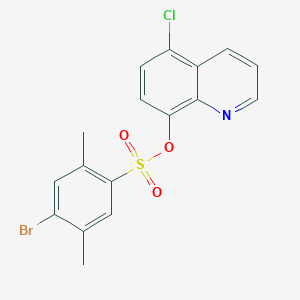

IUPAC Name |

ethyl 3-[(2,6-difluorobenzoyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2NO4/c1-2-24-18(23)16-15(10-6-3-4-9-13(10)25-16)21-17(22)14-11(19)7-5-8-12(14)20/h3-9H,2H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPXIDDXIWQDIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2,6-difluorobenzamido)benzofuran-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B3013455.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B3013458.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3013470.png)

![8-[benzyl(methyl)amino]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3013471.png)

![2-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3013472.png)

![Tert-butyl 7-[[(2-chloroacetyl)amino]methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B3013474.png)

![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B3013476.png)